5,8,11,14,17,21,24,27-Octaoxahentriacontan-19-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8,11,14,17,21,24,27-Octaoxahentriacontan-19-ol is a chemical compound with the molecular formula C23H48O9 . It is a polyether alcohol, characterized by multiple ether linkages and a hydroxyl group. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,14,17,21,24,27-Octaoxahentriacontan-19-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a polyhydric alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst like potassium hydroxide. The process involves multiple stages of ethoxylation, leading to the formation of the desired polyether structure .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors designed for ethoxylation reactions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5,8,11,14,17,21,24,27-Octaoxahentriacontan-19-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various ether derivatives .
Wissenschaftliche Forschungsanwendungen
5,8,11,14,17,21,24,27-Octaoxahentriacontan-19-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a solvent in various reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems.
Industry: It is used in the formulation of surfactants, lubricants, and other industrial products.
Wirkmechanismus
The mechanism of action of 5,8,11,14,17,21,24,27-Octaoxahentriacontan-19-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the ether linkages provide flexibility and solubility. These properties enable the compound to interact with biological membranes, proteins, and other macromolecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,8,11,14,17,21,24-Heptaoxaoctacosan-19-ol: Similar structure but with fewer ether linkages.
1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol: Contains a phenyl group and fewer ether linkages
Uniqueness
5,8,11,14,17,21,24,27-Octaoxahentriacontan-19-ol is unique due to its high number of ether linkages, which provide it with distinct solubility and reactivity properties. This makes it particularly useful in applications requiring high solubility and flexibility .
Eigenschaften
CAS-Nummer |
113850-41-2 |
---|---|
Molekularformel |
C23H48O9 |
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
1-[2-(2-butoxyethoxy)ethoxy]-3-[2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethoxy]propan-2-ol |
InChI |
InChI=1S/C23H48O9/c1-3-5-7-25-9-11-27-13-14-28-15-16-30-18-20-32-22-23(24)21-31-19-17-29-12-10-26-8-6-4-2/h23-24H,3-22H2,1-2H3 |
InChI-Schlüssel |
PGPFNPWFSQKQDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCCOCCOCCOCC(COCCOCCOCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.